molecular formula C15H21N3O2S B500214 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole CAS No. 838882-72-7

1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole

Cat. No.: B500214
CAS No.: 838882-72-7
M. Wt: 307.4g/mol
InChI Key: MIWLIMCVUVCWEC-UHFFFAOYSA-N
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Description

1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5,6-dimethylbenzimidazole with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase efficiency and yield.

Chemical Reactions Analysis

1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogenating agents or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzimidazole ring can also interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-12-9-14-15(10-13(12)2)18(11-16-14)21(19,20)17-7-5-3-4-6-8-17/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWLIMCVUVCWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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